

An In-depth Technical Guide to Dimethyl Bromomalonate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl bromomalonate*

Cat. No.: *B1294421*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl bromomalonate is a valuable reagent in organic synthesis, prized for its versatility as a building block in the construction of complex molecular architectures. Its bifunctional nature, possessing both an electrophilic bromine atom and two electron-withdrawing ester groups activating the alpha-carbon, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of **dimethyl bromomalonate**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in the realm of drug discovery and development.

Physical and Chemical Properties

Dimethyl bromomalonate is a combustible, corrosive liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood.^{[1][2]} Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Dimethyl Bromomalonate

Property	Value	Reference
Chemical Formula	<chem>C5H7BrO4</chem>	
Molecular Weight	211.01 g/mol	[1] [2]
Appearance	Clear, colorless to light yellow liquid	[1] [2]
Boiling Point	105-108 °C at 11 mmHg	[1] [2]
Density	1.601 g/mL at 25 °C	[1] [2]
Refractive Index (n _{20/D})	1.460	[1] [2]
Flash Point	110 °C (230 °F) - closed cup	[1] [2]
Solubility	Soluble in typical organic solvents.	
Melting Point	Data not available. For comparison, the analogous diethyl bromomalonate has a melting point of -55 to -58 °C.	

Table 2: Spectroscopic Data of Dimethyl Bromomalonate

Spectrum Type	Key Features and Assignments
¹ H NMR	The proton NMR spectrum is expected to show two main signals: a singlet for the methoxy protons (-OCH ₃) and a singlet for the alpha-proton (-CHBr). The chemical shift of the alpha-proton will be downfield due to the deshielding effects of the adjacent bromine and two carbonyl groups.
¹³ C NMR	The carbon NMR spectrum will display signals for the carbonyl carbons, the alpha-carbon bearing the bromine, and the methoxy carbons. The carbonyl carbons will appear significantly downfield.
IR Spectroscopy	The infrared spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups. The C-Br stretching frequency will also be present.

Synthesis and Purification

Dimethyl bromomalonate is typically synthesized by the bromination of dimethyl malonate. The following protocol is adapted from a reliable procedure for the synthesis of diethyl bromomalonate and can be applied with appropriate stoichiometric adjustments.^[3]

Experimental Protocol: Synthesis of Dimethyl Bromomalonate

Materials:

- Dimethyl malonate
- Bromine
- Carbon tetrachloride (or a suitable alternative solvent)

- 5% Sodium carbonate solution
- Anhydrous sodium sulfate

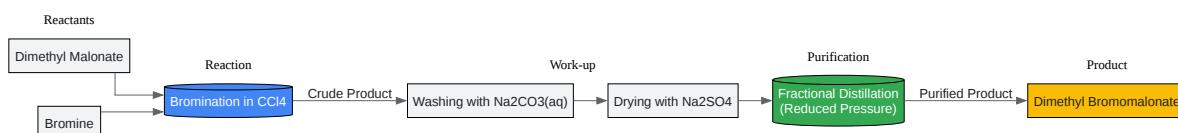
Equipment:

- Three-necked round-bottom flask
- Stirrer
- Reflux condenser with a gas outlet to a trap
- Dropping funnel
- Heating mantle
- Separatory funnel
- Apparatus for distillation under reduced pressure

Procedure:

- In the three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place dimethyl malonate and carbon tetrachloride.
- From the dropping funnel, add bromine dropwise to the stirred solution. The addition rate should be controlled to maintain a gentle reflux. The reaction can be initiated with gentle warming if necessary.
- After the addition is complete, reflux the mixture until the evolution of hydrogen bromide gas ceases (this can be monitored by passing the evolved gas through a moist pH indicator paper).
- Cool the reaction mixture to room temperature and wash it sequentially with water and 5% sodium carbonate solution in a separatory funnel to remove any unreacted bromine and acidic byproducts.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter to remove the drying agent.
- Purify the crude **dimethyl bromomalonate** by fractional distillation under reduced pressure.
[4][5] Collect the fraction boiling at the appropriate temperature and pressure.[1][2]



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Figure 1: General workflow for the synthesis and purification of **dimethyl bromomalonate**.

Chemical Reactivity and Applications in Synthesis

Dimethyl bromomalonate is a versatile intermediate in a variety of synthetic transformations, including Michael additions and radical reactions.

Organocatalyzed Michael Addition for the Synthesis of Nitrocyclopropanes

Dimethyl bromomalonate is a key substrate in the organocatalyzed Michael addition to nitroalkenes, leading to the formation of synthetically useful nitrocyclopropanes.[1] This reaction often proceeds with high diastereo- and enantioselectivity when a suitable chiral organocatalyst is employed.

This protocol is a general representation based on literature procedures.[6]

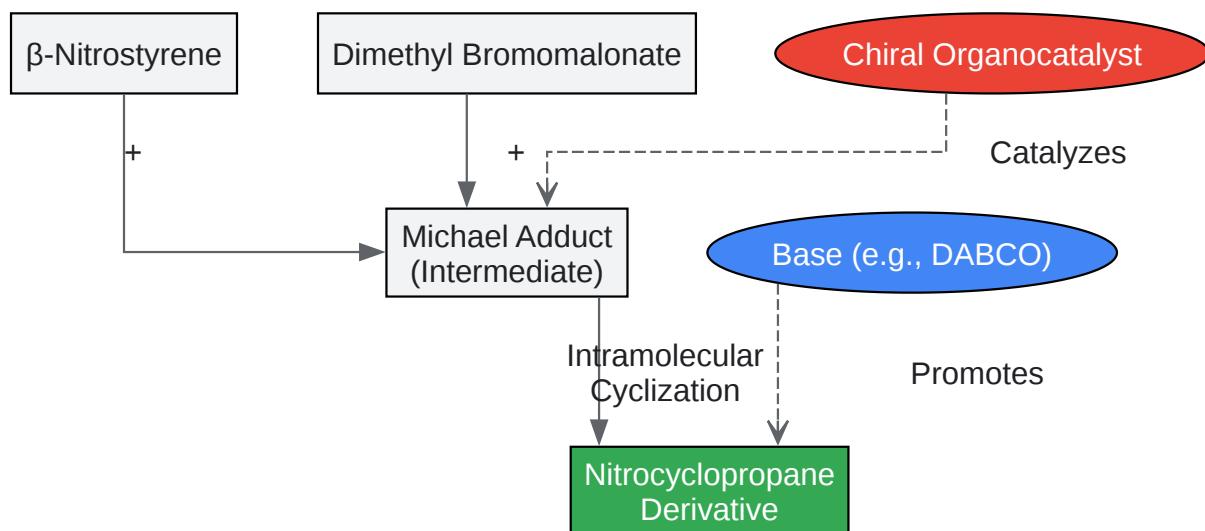
Materials:

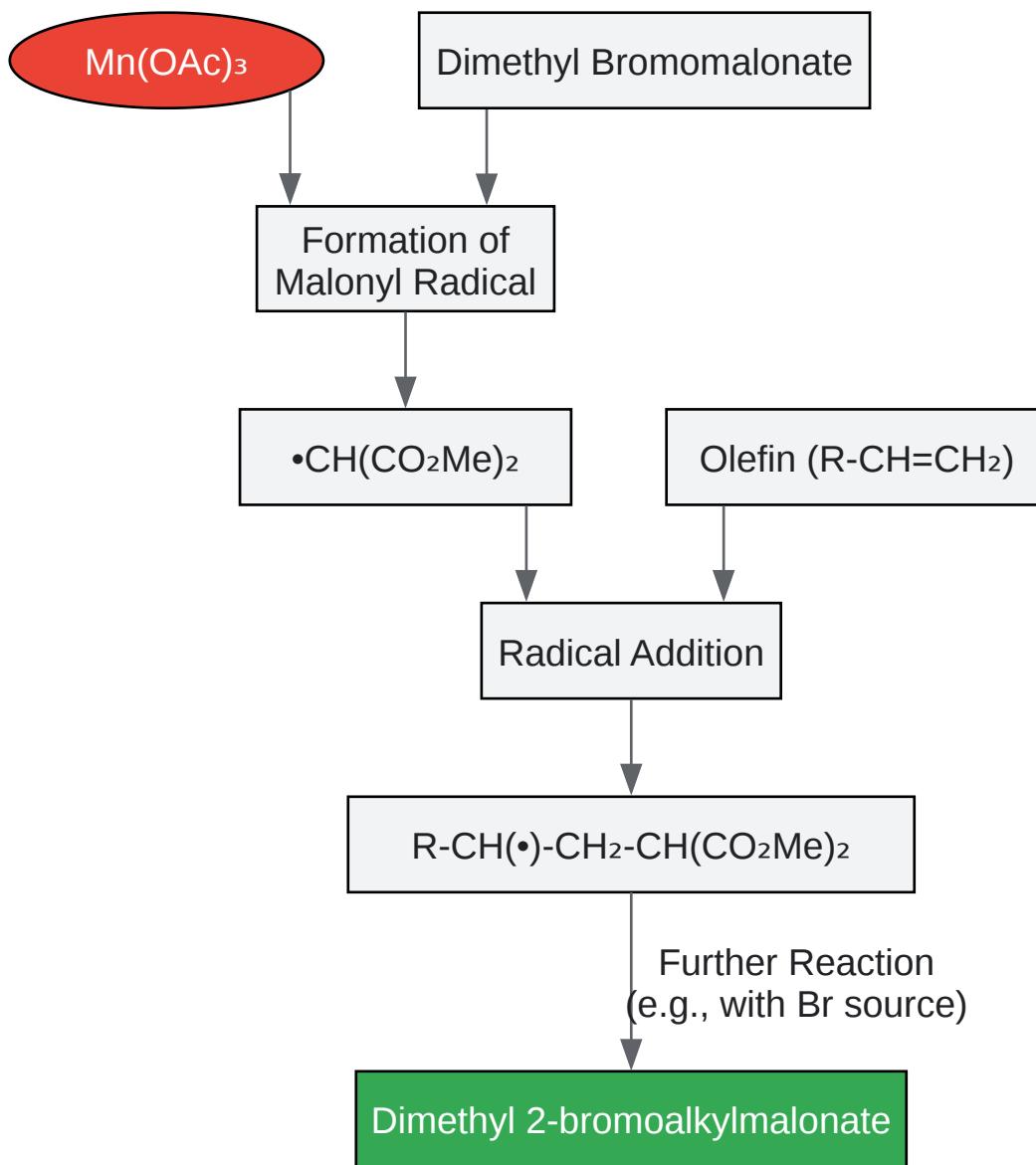
- β -Nitrostyrene

- **Dimethyl bromomalonate**
- Chiral organocatalyst (e.g., a quinine-derived thiourea or a diarylprolinol silyl ether)
- Anhydrous solvent (e.g., toluene, dichloromethane)
- Base (e.g., diisopropylethylamine, DABCO) for the subsequent cyclization step
- Silica gel for column chromatography

Procedure:

- To a solution of β -nitrostyrene and the chiral organocatalyst in the anhydrous solvent at the desired temperature (e.g., room temperature or below), add **dimethyl bromomalonate**.
- Stir the reaction mixture until the starting material is consumed (monitored by TLC).
- Upon completion of the Michael addition, add the base to promote the intramolecular nucleophilic substitution, leading to the cyclopropane ring formation.
- Quench the reaction and remove the solvent under reduced pressure.
- Purify the resulting nitrocyclopropane derivative by silica gel column chromatography.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethyl Bromomalonate: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294421#physical-and-chemical-properties-of-dimethyl-bromomalonate]

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